1-[7-ACETYL-6-(3-NITROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE
描述
属性
IUPAC Name |
1-[5-acetyl-6-(3-nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c1-12(26)18-17(15-9-6-10-16(11-15)25(28)29)23(13(2)27)24-19(21-22-20(24)30-18)14-7-4-3-5-8-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBNDZXKSNUFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-[7-ACETYL-6-(3-NITROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazides with thiadiazoles under specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction is usually carried out in anhydrous ethanol at elevated temperatures to facilitate the cyclization process and obtain the desired triazolothiadiazine derivatives in good yields .
化学反应分析
1-[7-ACETYL-6-(3-NITROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
科学研究应用
作用机制
The mechanism of action of 1-[7-ACETYL-6-(3-NITROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) Structural Differences: Replaces the fused triazolothiadiazine core with a dihydrothiadiazole ring. The 5-methyl-1-phenyl-1H-1,2,3-triazole moiety introduces steric hindrance, reducing planarity compared to the target compound . Synthesis: Formed via reaction of methyl hydrazino-carbodithioate with 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole, followed by cyclization with ethyl 2-chloro-2-(2-phenylhydrazono)acetate in ethanolic triethylamine . Bioactivity: Demonstrates moderate antifungal activity (IC₅₀ = 12.3 µM against Candida albicans) but lower thermal stability (decomposition at 165°C vs. 210°C for the target compound) .
- 2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole derivatives (13a–13d) Structural Differences: Replaces the triazole ring with a pyrazole system. The 4-nitrophenyl group increases solubility in polar solvents compared to the 3-nitrophenyl isomer in the target compound . Synthesis: Prepared via condensation of methyl carbodithioate derivatives with hydrazonoyl chlorides in ethanol/triethylamine, yielding products with 75–85% purity . Bioactivity: Exhibits enhanced antiparasitic activity (e.g., 13c: IC₅₀ = 4.8 µM against Plasmodium falciparum), attributed to the pyrazole ring’s improved hydrogen-bonding capacity .
Substituent Effects
- 3-Nitrophenyl vs. 4-Nitrophenyl : The target compound’s 3-nitrophenyl group induces greater steric strain in the thiadiazine ring, reducing conformational flexibility but increasing binding specificity to enzyme active sites (e.g., COX-2 inhibition: 82% at 10 µM) .
- Acetyl vs. Carboxylate Esters : The acetyl groups in the target compound lower water solubility (logP = 2.1) compared to carboxylate derivatives (logP = 1.4 for 9b), impacting bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents | logP | Thermal Stability (°C) |
|---|---|---|---|---|
| Target Compound | Triazolothiadiazine | 3-Nitrophenyl, Acetyl | 2.1 | 210 |
| 9b | Dihydrothiadiazole | Phenyl, Carboxylate Ester | 1.4 | 165 |
| 13c | Pyrazole-Thiadiazole | 4-Nitrophenyl, Methyl | 1.8 | 190 |
Table 2: Bioactivity Comparison
| Compound | Antifungal IC₅₀ (µM) | Antiparasitic IC₅₀ (µM) | COX-2 Inhibition (% at 10 µM) |
|---|---|---|---|
| Target Compound | 18.7 | 32.4 | 82 |
| 9b | 12.3 | N/A | 45 |
| 13c | N/A | 4.8 | 68 |
Key Research Findings
Synthetic Flexibility : The target compound’s fused heterocyclic system allows regioselective modifications, enabling tailored bioactivity. For example, replacing the 3-nitrophenyl with a 4-fluorophenyl group increased COX-2 inhibition by 15% .
Mechanistic Insights : The electron-deficient nitro group facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, as shown in molecular docking studies .
Stability Trade-offs : While the triazolothiadiazine core enhances thermal stability, its rigid structure limits solubility, necessitating prodrug strategies for in vivo applications .
生物活性
The compound 1-[7-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethanone (CAS Number: 877813-85-9) is a member of the triazolo-thiadiazine family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.4 g/mol. Its structure features a triazole ring fused with a thiadiazine moiety, which contributes to its biological activity.
Antimicrobial Activity
-
Antibacterial Properties
- Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to 1-[7-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethanone have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- A study demonstrated that certain triazolo-thiadiazine derivatives had minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against multiple bacterial strains .
- Antifungal Activity
Anticancer Activity
Several studies have explored the anticancer potential of triazolo-thiadiazine derivatives. These compounds have been reported to inhibit cancer cell proliferation through various mechanisms:
A notable case study highlighted that specific derivatives exhibited cytotoxic effects on breast and colon cancer cell lines at low micromolar concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazine compounds. Key findings include:
- The presence of electron-withdrawing groups (like nitro groups) enhances antibacterial potency.
- Modifications on the thiadiazine ring can improve selectivity and reduce toxicity .
Summary of Findings
常见问题
Basic: What are the optimal reaction conditions for synthesizing triazolothiadiazine derivatives like 1-[7-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one?
Answer:
Synthesis typically involves condensation reactions between hydrazonoyl chlorides and thioamide precursors in polar aprotic solvents (e.g., ethanol or DMF) under reflux or room-temperature conditions. For example, triethylamine is often used as a base to deprotonate intermediates and drive the reaction toward cyclization. Reaction times vary (6–24 hours), and yields depend on substituent steric/electronic effects. Crystallization from DMF or ethanol is recommended for purification .
Key Parameters Table:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol, DMF | Polarity affects cyclization |
| Base | Triethylamine | Facilitates deprotonation |
| Reaction Time | 6–24 hours | Longer times improve purity |
| Temperature | RT–80°C | Higher temps for slow kinetics |
Advanced: How can regioselectivity challenges in triazolothiadiazine synthesis be addressed, particularly for nitro-substituted derivatives?
Answer:
Regioselectivity in nitro-substituted derivatives is influenced by electronic effects of substituents. The nitro group at the 3-position (meta) on the phenyl ring (as in the target compound) directs cyclization via resonance stabilization. Computational modeling (e.g., DFT) can predict preferred reaction pathways by analyzing charge distribution and frontier molecular orbitals. Experimental validation via X-ray crystallography (e.g., as in ) confirms regiochemical outcomes .
Example Workflow:
Pre-synthesis modeling : Use Gaussian or ORCA for DFT calculations.
Kinetic vs. thermodynamic control : Adjust reaction temperature to favor one pathway.
Structural validation : X-ray diffraction or NOESY NMR to confirm regiochemistry.
Basic: What analytical techniques are critical for characterizing triazolothiadiazine derivatives?
Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm cyclization. For example, the acetyl group’s singlet (~2.5 ppm in H NMR) and thiadiazine ring protons (δ 7.0–8.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragments, distinguishing isomers.
- Elemental Analysis : Validates purity (>95% required for pharmacological studies).
Advanced: How do structural modifications (e.g., nitro vs. methoxy substituents) impact the biological activity of triazolothiadiazines?
Answer:
Nitro groups enhance electron-withdrawing effects, increasing binding affinity to targets like enzymes or receptors. Methoxy groups (electron-donating) improve solubility but may reduce potency. For example, 3-nitrophenyl derivatives exhibit stronger inhibition of cyclooxygenase-2 (COX-2) compared to methoxy analogs. Structure-activity relationship (SAR) studies should combine:
- In vitro assays : Measure IC values against target proteins.
- Molecular docking : Predict binding modes using AutoDock or Schrödinger .
SAR Data Example:
| Substituent (R) | COX-2 IC (µM) | Solubility (mg/mL) |
|---|---|---|
| 3-NO | 0.12 | 0.8 |
| 4-OCH | 1.4 | 2.5 |
Basic: What are common pitfalls in purifying triazolothiadiazine derivatives, and how can they be mitigated?
Answer:
- Pitfall 1 : Low solubility in common solvents.
Solution : Use DMF/water mixtures for recrystallization. - Pitfall 2 : Co-elution of byproducts in column chromatography.
Solution : Optimize mobile phase (e.g., hexane:EtOAc gradient with 1% acetic acid). - Pitfall 3 : Hygroscopicity.
Solution : Store under inert gas (N/Ar) and use vacuum drying .
Advanced: How can computational methods resolve contradictions in reported biological activities of structurally similar triazolothiadiazines?
Answer:
Discrepancies often arise from differences in assay conditions or unaccounted off-target effects. A systematic approach includes:
Meta-analysis : Compare published IC values across studies, adjusting for variables like pH or cell lines.
Proteomics : Identify off-target interactions via affinity chromatography-mass spectrometry.
Machine learning : Train models on existing bioactivity data to predict unstudied targets .
Basic: What safety protocols are recommended for handling nitro-substituted triazolothiadiazines?
Answer:
- Explosivity risk : Avoid grinding dry nitro compounds; use wet crystallization.
- Toxicity : Wear nitrile gloves and work in a fume hood due to potential mutagenicity.
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How can X-ray crystallography elucidate conformational dynamics in triazolothiadiazine derivatives?
Answer:
Single-crystal X-ray diffraction reveals:
- Torsion angles : Between the thiadiazine and triazole rings, affecting planarity and π-π stacking.
- Hydrogen bonding : Interactions with co-crystallized solvents (e.g., DMF or water) that stabilize specific conformers.
- Thermal parameters : B-factors indicate flexibility in nitro/acetyl substituents. Compare with solution-phase NMR data to identify dynamic behavior .
Basic: What solvents and catalysts improve yields in multi-step syntheses of triazolothiadiazines?
Answer:
- Catalysts : Pd/C for nitro reduction steps; TEMPO for oxidative cyclization.
- Solvents : Ethanol for initial steps (low cost), DMF for later stages (high polarity).
- Additives : Molecular sieves (3Å) to absorb water in moisture-sensitive reactions .
Advanced: Can machine learning predict novel triazolothiadiazine derivatives with enhanced bioactivity?
Answer:
Yes. Steps include:
Dataset curation : Compile bioactivity data (e.g., IC, logP) from ChEMBL or PubChem.
Feature selection : Use molecular descriptors (e.g., Morgan fingerprints, topological polar surface area).
Model training : Apply Random Forest or Graph Neural Networks (GNNs) to predict activity.
Validation : Synthesize top candidates and test in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
